molecular formula C20H15F2NO B1681619 Senicapoc CAS No. 289656-45-7

Senicapoc

Cat. No.: B1681619
CAS No.: 289656-45-7
M. Wt: 323.3 g/mol
InChI Key: SCTZUZTYRMOMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senicapoc (2,2-bis(4-fluorophenyl)-2-phenylacetamide), also known as ICA-17043, is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1. Initially developed for sickle cell anemia (SCA), it demonstrated efficacy in improving hematological parameters (e.g., hemoglobin, hematocrit) and reducing dense red blood cells (RBCs) in Phase II trials . However, Phase III trials failed to show clinical benefits in reducing vaso-occlusive crises, leading to discontinuation . Despite this, this compound’s safety profile and oral bioavailability (half-life: 12.8 days) have spurred interest in repurposing it for conditions like ischemic stroke, Alzheimer’s disease, and COVID-19 .

Chemical Reactions Analysis

Senicapoc undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

TRAM-34

Structural and Pharmacological Similarities

  • TRAM-34 shares a triarylmethane scaffold with senicapoc but lacks the carbamoyl group, resulting in lower KCa3.1 affinity (IC₅₀: 20–25 nM vs. This compound’s 11 nM) .
  • Both compounds inhibit microglial activation and reduce pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in vitro .

Key Differences

Parameter This compound TRAM-34
Half-life 12.8 days (humans) 2 hours (mice/rats)
Oral Bioavailability High Limited
Clinical Development Phase III completed Preclinical only
Brain Penetration 2–5× higher than plasma Limited data

TRAM-34’s short half-life restricts its utility in chronic conditions, whereas this compound’s pharmacokinetics support once-daily dosing .

Zinc Sulfate

Mechanistic Contrast

  • Zinc sulfate rehydrates RBCs via mechanistically distinct pathways (ion modulation vs. KCa3.1 blockade).
  • In SCA, zinc reduced painful crises (mean difference: -2.83 events/1.5 years) but had inconsistent effects on RBC parameters .

Efficacy Comparison

Outcome This compound (Phase II) Zinc Sulfate
Hemoglobin Increase +0.68 g/dL (high dose) No significant change
Pain Crisis Reduction No benefit (Phase III) Significant reduction
Safety Well-tolerated Gastrointestinal issues

This compound’s failure in pain crisis reduction despite hematological improvements highlights the complexity of SCA pathophysiology .

NS6180

A newer KCa3.1 inhibitor, NS6180, shows sub-nanomolar potency but lacks clinical data.

Preclinical and Clinical Findings

Neuroprotection

  • Ischemic Stroke : this compound reduced infarct size by 55% (40 mg/kg) and improved neurological deficits in mice, outperforming TRAM-34 in brain penetration .
  • Alzheimer’s Disease : this compound decreased microglial activation (45% reduction in CD11b) and amyloid-β-induced inflammation in mice .

Hepatic Fibrosis

  • Paradoxically, this compound worsened collagen deposition in CCl₄-induced liver injury models, suggesting context-dependent risks .

COVID-19

  • In a Phase II trial, this compound failed to improve PaO₂/FiO₂ ratios at 72 hours but showed trends in reducing mortality (28-day rate: 13% vs. 22% in controls) .

Biological Activity

Senicapoc (ICA-17043) is a selective inhibitor of the calcium-activated potassium channel KCa3.1, primarily developed for the treatment of sickle cell disease (SCD). Its biological activity has been explored in various contexts, including hematological disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and potential therapeutic applications.

This compound functions by inhibiting the Gardos channel (KCa3.1), which plays a critical role in regulating potassium efflux in red blood cells. This inhibition leads to reduced dehydration of erythrocytes, thereby increasing their lifespan and improving hemoglobin levels. The mechanism can be summarized as follows:

  • Inhibition of KCa3.1 Channels : this compound blocks potassium efflux through Gardos channels, preventing red blood cell dehydration.
  • Increased Hemoglobin and Hematocrit Levels : Clinical trials have shown that this compound significantly increases hemoglobin and hematocrit levels in patients with SCD .
  • Reduction in Hemolysis : By maintaining red blood cell hydration, this compound reduces hemolysis, which is a common complication in SCD patients .

Sickle Cell Disease

This compound has undergone several clinical trials to evaluate its efficacy in treating SCD. Notable studies include:

  • Phase II Trials : In a double-blind placebo-controlled trial, patients receiving 10 mg/day of this compound showed increased hematocrit and hemoglobin levels compared to placebo groups. However, the trial was terminated early due to a lack of significant improvement in pain crisis outcomes despite the positive effects on blood parameters .
  • Phase III Trials : A larger Phase III trial confirmed that while this compound improved hematological parameters, it did not significantly reduce the frequency of vaso-occlusive crises compared to placebo . Adverse effects included nausea and urinary tract infections.

Alzheimer’s Disease

Recent studies are exploring this compound's potential in neurodegenerative conditions such as Alzheimer's disease (AD). A Phase II study aims to assess its biological activity and target engagement in patients with mild cognitive impairment or early AD . Key objectives include:

  • Cognitive Outcomes : Measurement of cognitive function using the Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog).
  • Neuroinflammation Markers : Evaluation of blood and cerebrospinal fluid markers related to neuroinflammation over a 52-week period.

Case Studies

  • Sickle Cell Disease Patient Case : A patient with the KCNN4 R352H mutation was treated with this compound. The results indicated a significant reduction in potassium loss from red blood cells when treated with this compound compared to control conditions, demonstrating its potential effectiveness against specific genetic mutations associated with SCD .
  • COVID-19 Patients : In a study involving COVID-19 patients with severe respiratory issues, this compound was found to be safe and well-tolerated. While it did not significantly improve oxygenation metrics compared to standard care, it showed promise in reducing mortality rates among treated patients .

Summary of Research Findings

Study TypePopulationDosageKey Findings
Phase II (SCD)145 SCD Patients10 mg/dayIncreased hemoglobin; no effect on pain crises
Phase III (SCD)289 SCD Patients10 mg/dayImproved hematologic parameters; terminated early
Phase II (AD)55 Early AD Patients10 mg/dayOngoing study; assessing cognitive function
COVID-19 Study46 Severe PatientsStandard CareSafe; lower mortality rate in treated group

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZUZTYRMOMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276906
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289656-45-7
Record name Senicapoc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289656-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senicapoc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENICAPOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of concentrated sulfuric acid (50 mL) and glacial acetic acid (50 mL) was added to bis(4-fluorophenyl)phenylacetonitrile (18.9 g, 0.06 mol) at rt. The resulting orange solution was stirred and heated at 130° C. for 3 h. The reaction was cooled to 0° C., poured into ice water (150 mL) and neutralized with ammonium hydroxide. The organics were extracted with chloroform (3×100 mL), combined and washed with brine (2×50 mL). The organics were dried (Na2SO4) and concentrated under reduced pressure to afford a yellow-orange solid. The solid was stirred with hot hexane (100 ml) for 30 min and filtered. Crystallization from dichloromethane/hexane gave bis(4-fluorophenyl)phenylacetamide (3) as a white crystalline solid (16.9 g, 0.052 mol, 87%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.